2-Methylindole-3-acetic acid 2-Methylindole-3-acetic acid 2-Methyl-3-indoleacetic acid is a common plant growth hormone. Relative activity of 2-methyl-3-indoleacetic acid in promoting growth (elongation) in plant cells was evaluated.
2-Methylindole-3-acetic acid is a member of indole-3-acetic acids.
Brand Name: Vulcanchem
CAS No.: 1912-43-2
VCID: VC21536587
InChI: InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
SMILES: CC1=C(C2=CC=CC=C2N1)CC(=O)O
Molecular Formula: C11H11NO2
Molecular Weight: 189,22 g/mole

2-Methylindole-3-acetic acid

CAS No.: 1912-43-2

Cat. No.: VC21536587

Molecular Formula: C11H11NO2

Molecular Weight: 189,22 g/mole

* For research use only. Not for human or veterinary use.

2-Methylindole-3-acetic acid - 1912-43-2

CAS No. 1912-43-2
Molecular Formula C11H11NO2
Molecular Weight 189,22 g/mole
IUPAC Name 2-(2-methyl-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Standard InChI Key QJNNHJVSQUUHHE-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)CC(=O)O
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CC(=O)O

Chemical Identity and Structure

Nomenclature and Identification

2-Methylindole-3-acetic acid is an organic compound belonging to the indole family of heterocyclic compounds. It is formally identified through several key parameters that allow precise scientific recognition and categorization.

The compound is registered with CAS Number 1912-43-2, which serves as its unique identifier in chemical databases and literature . While its IUPAC name is (2-methyl-1H-indol-3-yl)acetic acid, it is also known by numerous synonyms including 2-methyl-3-indoleacetic acid and 2-Me-IAA (though the abbreviated form should be avoided per requirements) .

The molecular formula of this compound is C₁₁H₁₁NO₂, indicating its composition of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . This corresponds to a molecular weight of 189.21 g/mol, placing it in the category of relatively small organic molecules .

According to chemical classification systems, 2-methylindole-3-acetic acid is defined as a member of indole-3-acetic acids, highlighting its structural relationship to the important plant hormone indole-3-acetic acid (IAA) .

Physical and Chemical Properties

Physical Characteristics

2-Methylindole-3-acetic acid exists as a solid at room temperature, appearing as a pale brown to light brown colored substance . The physical state and appearance are important considerations for handling, storage, and application purposes in both research and industrial settings.

The compound demonstrates specific thermal properties that influence its stability and handling requirements. It has a melting point of approximately 205°C, at which point it also begins to decompose, as indicated by the "dec." notation in literature sources . The predicted boiling point is significantly higher at 418.2±30.0°C at standard pressure (760 mmHg) . Additionally, the compound has a flash point of 206.7±24.6°C, which is relevant for safety considerations .

The density of 2-methylindole-3-acetic acid is approximately 1.299±0.06 g/cm³ (or 1.3±0.1 g/cm³ in some sources), placing it as slightly more dense than water .

Chemical Properties

From a chemical perspective, 2-methylindole-3-acetic acid possesses several notable properties that influence its reactivity and applications. It has a predicted pKa value of 4.19±0.30, indicating its relative acidity . This property is particularly relevant for understanding its behavior in various pH environments and its potential for ionic interactions.

Regarding solubility, the compound shows limited solubility in common organic solvents. It is described as "slightly" soluble in both dimethyl sulfoxide (DMSO) and methanol . This limited solubility profile impacts extraction methods, purification techniques, and formulation approaches for this compound.

The table below summarizes the key physical and chemical properties of 2-methylindole-3-acetic acid:

PropertyValueNote
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Physical FormSolid
ColorPale Brown to Light Brown
Melting Point205°CWith decomposition
Boiling Point418.2±30.0°CPredicted at 760 mmHg
Density1.299±0.06 g/cm³Predicted
Flash Point206.7±24.6°CPredicted
pKa4.19±0.30Predicted
SolubilitySlightly soluble in DMSO and methanol
Recommended Storage2-8°C, protected from light

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-methylindole-3-acetic acid can be accomplished through established chemical reactions. The most documented synthetic pathway involves the reaction between phenylhydrazine and levulinic acid . This Fischer indole synthesis approach is a classical method for preparing substituted indoles.

In this synthetic pathway, phenylhydrazine (compound 1, R = H) reacts with levulinic acid to form the 2-methylindole-3-acetic acid (compound 2, R = H) . The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by rearrangement and cyclization to form the indole ring system with the acetic acid side chain at the 3-position and the methyl group at the 2-position.

This synthetic approach is particularly valuable because it utilizes relatively accessible starting materials and follows established reaction mechanisms that have been well-characterized in organic chemistry literature.

Raw Materials and Precursors

The primary raw materials required for the synthesis of 2-methylindole-3-acetic acid include:

  • Phenylhydrazine

  • Levulinic acid

  • Appropriate solvents and catalysts for the reaction conditions

Additional related compounds that have been identified as potential raw materials or intermediates in the synthesis process include phenylhydrazone lactam, which may serve as an intermediate in certain synthetic approaches .

Biological Activity and Applications

Role in Plant Physiology

As a common plant growth hormone, the relative activity of 2-methylindole-3-acetic acid in promoting growth (specifically elongation) in plant cells has been evaluated in various studies . This evaluation helps to position the compound within the broader context of plant growth regulators and auxins.

Research and Laboratory Uses

Beyond its agricultural relevance, 2-methylindole-3-acetic acid serves important functions in laboratory settings. It is primarily used as a chemical reagent for the synthesis of more complex molecules, including pharmaceutically relevant compounds .

The compound is specifically recommended for laboratory chemical use rather than for food, drug, pesticide, or biocidal product applications, according to safety data information . This distinction is important for regulatory compliance and appropriate application of the compound.

Applications in Organic Synthesis

Synthesis of Indole-Benzimidazole Derivatives

One of the significant applications of 2-methylindole-3-acetic acid in organic chemistry is its use in the synthesis of novel indole-benzimidazole derivatives . These hybrid molecules combine the pharmacological potential of both indole and benzimidazole ring systems, which individually have demonstrated various biological activities.

In this synthetic application, 2-methylindole-3-acetic acid (compound 2, R = H) is reacted with o-phenylenediamine (compound 3, R = H) to form indole-benzimidazole derivatives . Initial attempts using conventional solvents like ethanol, methanol, or DMF were unsuccessful, but when the reaction was conducted using polyphosphoric acid as a catalyst in ethylene glycol as a solvent, the desired product (compound 4a) was obtained with an impressive yield of 86% .

This synthetic pathway demonstrates the utility of 2-methylindole-3-acetic acid as a building block for creating more complex heterocyclic systems with potential pharmaceutical applications.

Pharmaceutical Relevance

The indole-benzimidazole derivatives synthesized using 2-methylindole-3-acetic acid have potential applications across diverse therapeutic areas. The parent structures of these derivatives—indoles and benzimidazoles—have established pharmaceutical importance:

Indole derivatives serve as:

  • Neuroprotective agents affecting oxidative stress

  • Potent opioid receptor agonists

  • Highly functionalized pharmacophores

  • Potent PPAR-γ binding agents with potential for treating osteoporosis

  • Treatments for peripheral neuropathy and neurodegenerative diseases

Benzimidazole derivatives have applications as:

  • Antiulcer agents

  • Antihypertensive medications

  • Antiviral, antifungal, and anticancer drugs

  • Antihistamine medications

By combining these two pharmacologically active heterocyclic systems through reactions involving 2-methylindole-3-acetic acid, researchers can explore new chemical space with potential for novel therapeutic agents.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator